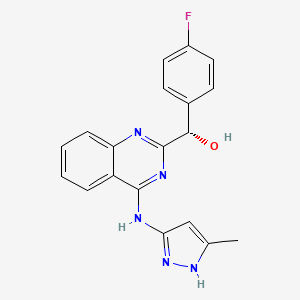

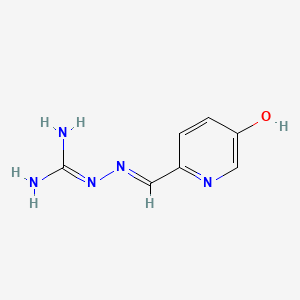

(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Vue d'ensemble

Description

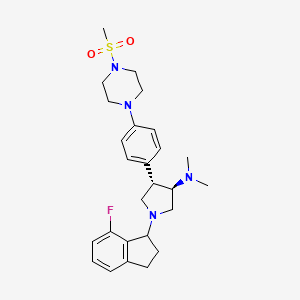

AC410 is a potent, selective, orally-administered, small molecule inhibitor of Janus kinase 2 (JAK2, Kd = 0.18 nM) and has potential utility in autoimmune and inflammatory indications. Activity data: the specificity of AC410 for JAK2 vis-a-vis JAK1 (Kd = 2.5 nM) and JAK3 (Kd = 5 nM).

Applications De Recherche Scientifique

Structural Characterization and Synthesis

- The compound has been involved in the synthesis of structurally similar derivatives with antimicrobial properties. These compounds have been characterized through various methods, including UV, IR, 1H NMR, 13C NMR, Mass, and elemental analysis. Their antimicrobial activity was also evaluated (Raval, Desai, & Desai, 2012).

- Another study focused on synthesizing and structurally characterizing isostructural compounds related to (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. These materials were found to be isostructural with triclinic, PĪ symmetry, and comprised two independent molecules in the asymmetric unit (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anticancer Properties

- Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This includes compounds like 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one, which showed potential antimicrobial properties (Raval, Desai, & Desai, 2012).

- The compound has also been utilized in the synthesis of novel chromonyl and pyrazolyl α-aminophosphonates containing a quinazolinone ring, which displayed potent anticancer activities against various cancer cell lines (Assiri, Ali, Ali, & Yahia, 2018).

Pharmacological Evaluation

- Studies have synthesized and evaluated the pharmacological properties of related compounds, demonstrating potential central nervous system depressant activity, anticonvulsant properties, and low acute toxicity. Some compounds showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).

Photochemical Methodologies

- A photochemical approach has been used for the synthesis of fluorinated quinazolin-4-ones, which is closely related to the structure of (S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. This methodology allows for the efficient preparation of compounds with various fluorine substitutions (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2004).

Additional Studies

- Various studies have been conducted on the synthesis, characterization, and biological activity of similar compounds, focusing on their potential use in antimicrobial and anticancer treatments. These studies highlight the diverse applications and significant potential of derivatives of this compound in scientific research (Wise et al., 1987), (McLaughlin et al., 2016), (Kaur, Saxena, & Kumar, 2010).

Propriétés

Numéro CAS |

1361415-84-0 |

|---|---|

Nom du produit |

(S)-(4-Fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |

Formule moléculaire |

C19H16FN5O |

Poids moléculaire |

349.3694 |

Nom IUPAC |

(S)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol |

InChI |

InChI=1S/C19H16FN5O/c1-11-10-16(25-24-11)22-18-14-4-2-3-5-15(14)21-19(23-18)17(26)12-6-8-13(20)9-7-12/h2-10,17,26H,1H3,(H2,21,22,23,24,25)/t17-/m0/s1 |

Clé InChI |

DCRWIATZWHLIPN-KRWDZBQOSA-N |

SMILES |

O[C@@H](C1=CC=C(F)C=C1)C2=NC(NC3=NNC(C)=C3)=C4C=CC=CC4=N2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AC410; AC-410; AC 410. |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

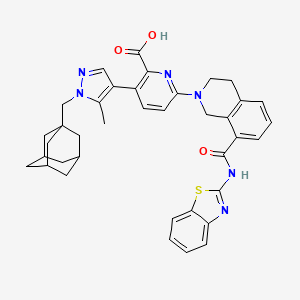

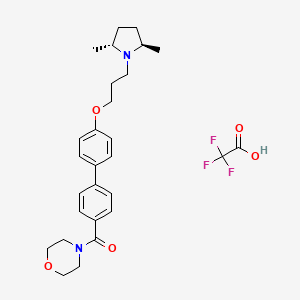

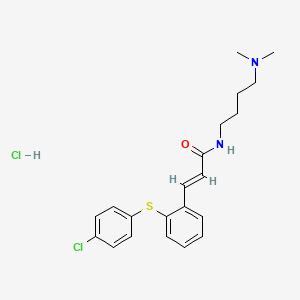

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)